molecular formula C11H8ClNO3 B13858506 5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B13858506
M. Wt: 237.64 g/mol
InChI Key: UGGKCIJQLLPJBR-UHFFFAOYSA-N
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Description

5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring substituted with chlorine, methyl, and carboxylic acid groups. Its chemical properties make it a valuable compound in medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylquinoline with a suitable oxidizing agent to introduce the carboxylic acid group at the 2-position. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring into partially or fully hydrogenated derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of functionalized quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, leading to the elimination of bacterial infections .

Comparison with Similar Compounds

Similar Compounds

    Oxolinic acid: Another quinoline derivative with similar antibacterial properties.

    Nalidixic acid: A related compound used as an antibacterial agent.

    Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness

5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl substitutions enhance its antibacterial activity and make it a valuable compound for further chemical modifications .

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-5-2-6(12)10-7(3-5)13-8(11(15)16)4-9(10)14/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

UGGKCIJQLLPJBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

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